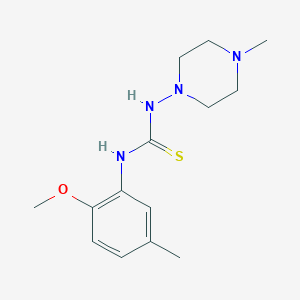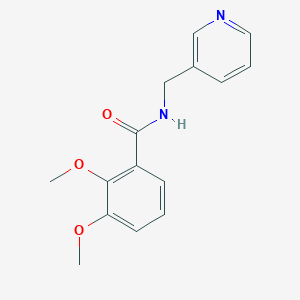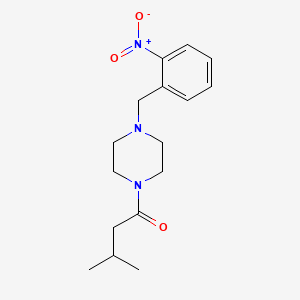
N-2-biphenylyl-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-4-chlorobenzenesulfonamide, also known as BP4, is a chemical compound that has gained significant attention in scientific research. BP4 has been synthesized in various ways and has shown potential in several applications, including as a fluorescent probe, an inhibitor of carbonic anhydrase, and a potential anti-cancer drug.
Wirkmechanismus
The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide is not fully understood but is thought to involve the inhibition of carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase can disrupt several physiological processes, including acid-base balance, respiration, and bone resorption.
N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to selectively bind to the active site of carbonic anhydrase and inhibit its activity. The binding of N-2-biphenylyl-4-chlorobenzenesulfonamide to carbonic anhydrase is thought to involve the formation of a covalent bond between the sulfonamide group of N-2-biphenylyl-4-chlorobenzenesulfonamide and the zinc ion in the active site of carbonic anhydrase.
Biochemical and Physiological Effects
N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase can disrupt several physiological processes, including acid-base balance, respiration, and bone resorption. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide in cancer cells is not fully understood but is thought to involve the inhibition of carbonic anhydrase and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-biphenylyl-4-chlorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages of N-2-biphenylyl-4-chlorobenzenesulfonamide is its selectivity for carbonic anhydrase. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to selectively bind to carbonic anhydrase and emit fluorescence upon binding, allowing for the detection of carbonic anhydrase activity in biological samples. N-2-biphenylyl-4-chlorobenzenesulfonamide has also been shown to be a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) in the low nanomolar range.
One of the limitations of N-2-biphenylyl-4-chlorobenzenesulfonamide is its potential toxicity. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to be cytotoxic to several cell lines at high concentrations. However, the cytotoxicity of N-2-biphenylyl-4-chlorobenzenesulfonamide is thought to be related to its inhibition of carbonic anhydrase, rather than a direct toxic effect.
Zukünftige Richtungen
There are several future directions for research on N-2-biphenylyl-4-chlorobenzenesulfonamide. One potential direction is the development of N-2-biphenylyl-4-chlorobenzenesulfonamide as a diagnostic tool for carbonic anhydrase-related diseases, such as glaucoma and epilepsy. Another potential direction is the development of N-2-biphenylyl-4-chlorobenzenesulfonamide as an anti-cancer drug. Further studies are needed to fully understand the mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide in cancer cells and to optimize its efficacy and safety as a therapeutic agent.
In addition, the synthesis of N-2-biphenylyl-4-chlorobenzenesulfonamide could be optimized to increase the yield and purity of the compound. The development of new synthesis methods could also lead to the discovery of new analogs of N-2-biphenylyl-4-chlorobenzenesulfonamide with improved properties.
Conclusion
In conclusion, N-2-biphenylyl-4-chlorobenzenesulfonamide, or N-2-biphenylyl-4-chlorobenzenesulfonamide, is a chemical compound that has shown potential in several scientific research applications. N-2-biphenylyl-4-chlorobenzenesulfonamide has been synthesized in various ways and has been studied as a fluorescent probe, an inhibitor of carbonic anhydrase, and a potential anti-cancer drug. The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide is thought to involve the inhibition of carbonic anhydrase, and it has been shown to have several biochemical and physiological effects. N-2-biphenylyl-4-chlorobenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
N-2-biphenylyl-4-chlorobenzenesulfonamide can be synthesized in several ways, including the reaction of 2-biphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-biphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a catalyst, such as copper(II) chloride. The yield of N-2-biphenylyl-4-chlorobenzenesulfonamide can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-4-chlorobenzenesulfonamide has shown potential in several scientific research applications. One of the most significant applications is as a fluorescent probe for detecting carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to selectively bind to carbonic anhydrase and emit fluorescence upon binding, allowing for the detection of carbonic anhydrase activity in biological samples.
N-2-biphenylyl-4-chlorobenzenesulfonamide has also been studied as an inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase has potential therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) in the low nanomolar range.
In addition to its applications in carbonic anhydrase research, N-2-biphenylyl-4-chlorobenzenesulfonamide has also shown potential as an anti-cancer drug. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide in cancer cells is not fully understood but is thought to involve the inhibition of carbonic anhydrase and the induction of apoptosis.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVRTETWKHUANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-4-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)


![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)
![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
